Cladribine-15N

LC-MS/MS Bioanalysis Isotope Dilution

Cladribine-15N (2-Chloro-2′-deoxyadenosine-15N) is a stable isotope-labeled analog of the purine nucleoside antimetabolite cladribine, wherein a single nitrogen atom (15N) replaces the naturally abundant 14N in the amino group of the adenine moiety. Cladribine itself acts as a prodrug that resists deamination by adenosine deaminase (ADA) due to a chlorine substitution at the 2-position of the purine ring, undergoes intracellular phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate metabolite (CdATP), and preferentially depletes lymphocytes via inhibition of DNA synthesis and induction of apoptosis.

Molecular Formula C10H12ClN5O3
Molecular Weight 286.68 g/mol
Cat. No. B15558011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladribine-15N
Molecular FormulaC10H12ClN5O3
Molecular Weight286.68 g/mol
Structural Identifiers
InChIInChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/i12+1
InChIKeyPTOAARAWEBMLNO-HNHCFKFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cladribine-15N for LC-MS/MS: A 15N-Labeled Purine Nucleoside Analog Internal Standard for Precise Quantitation of Cladribine


Cladribine-15N (2-Chloro-2′-deoxyadenosine-15N) is a stable isotope-labeled analog of the purine nucleoside antimetabolite cladribine, wherein a single nitrogen atom (15N) replaces the naturally abundant 14N in the amino group of the adenine moiety [1]. Cladribine itself acts as a prodrug that resists deamination by adenosine deaminase (ADA) due to a chlorine substitution at the 2-position of the purine ring, undergoes intracellular phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate metabolite (CdATP), and preferentially depletes lymphocytes via inhibition of DNA synthesis and induction of apoptosis [2]. The 15N labeling introduces a +1 Da mass shift, enabling this compound to serve as a co-eluting internal standard (IS) for the accurate and precise quantification of unlabeled cladribine in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Why Unlabeled Cladribine or Alternative Isotopologues Cannot Substitute for Cladribine-15N in Quantitative Bioanalysis


Substituting Cladribine-15N with unlabeled cladribine or a structurally similar analog as an internal standard (IS) in LC-MS/MS assays introduces substantial quantitative error due to differential ionization efficiency, matrix effects, and extraction recovery [1]. Even when using other isotopologues, such as deuterated cladribine (e.g., Cladribine-d4), chromatographic retention time shifts caused by deuterium-hydrogen exchange can lead to non-identical matrix effects and compromised accuracy [2]. In contrast, 13C and 15N labels are stably incorporated into the molecular backbone, do not exchange with solvent protons, and exhibit chromatographic behavior virtually indistinguishable from the unlabeled analyte, thereby providing superior correction for ion suppression or enhancement [3]. Cladribine-15N, with its +1 Da mass shift, offers a minimal isotopic interference profile while maintaining the exact same physicochemical properties as the analyte, making it the gold-standard IS for regulatory-compliant bioanalytical method validation [4].

Quantitative Performance Comparison: Cladribine-15N vs. Unlabeled and Alternative Labeled Internal Standards


Mass Spectrometric Advantage: +1 Da Mass Shift for Minimal Isotopic Interference vs. Deuterated Analogs

Cladribine-15N possesses a molecular mass of 286.68 g/mol, exactly 1 Da greater than unlabeled cladribine (285.69 g/mol) [1]. This single-unit mass difference is strategically designed to minimize cross-talk (isotopic interference) in MS/MS detection while maintaining identical chromatographic retention. By contrast, deuterated cladribine (e.g., Cladribine-d4) exhibits a larger mass shift (+4 Da) but suffers from a known chromatographic retention time shift due to deuterium-hydrogen exchange with protic solvents, leading to differential matrix effects and compromised quantitative accuracy [2]. The 15N label is non-exchangeable and positioned on the purine amino group, a site remote from the sugar moiety, ensuring no alteration in ionization efficiency or fragmentation pattern relative to the unlabeled analyte .

LC-MS/MS Bioanalysis Isotope Dilution Internal Standard

LC-MS/MS Method Precision: 15N-IS Yields Coefficient of Variation (CV) < 15% for Cladribine Quantitation

In a validated LC-MS/MS assay for cladribine in human plasma using a 15N-labeled cladribine analog as the internal standard, the intra-day and inter-day precision (expressed as %CV) were ≤ 10.5% and ≤ 11.2%, respectively, across the calibration range of 0.5 to 100 ng/mL [1]. When the same assay was performed without an isotopically labeled IS (using only external calibration), the %CV increased to > 20% due to matrix effects and variable extraction recovery [2]. The use of a structural analog IS (e.g., fludarabine) resulted in intermediate precision values of 12-18% CV, still exceeding the 15% acceptance limit recommended by regulatory guidelines for ligand binding assays and small molecule LC-MS/MS [3]. This demonstrates that the 15N-labeled cladribine IS provides the highest level of precision and accuracy for cladribine quantification in complex biological matrices.

Method Validation Precision Accuracy Bioanalytical

Isotopic Purity and Lot-to-Lot Consistency: ≥98% 15N Enrichment Ensures Reliable Quantification

Reputable vendors of Cladribine-15N supply the compound with a certificate of analysis (CoA) confirming isotopic enrichment typically ≥ 98% for the 15N label [1]. This high enrichment is critical because any presence of unlabeled (14N) cladribine in the IS stock solution will contribute to the analyte signal, causing a systematic positive bias in quantification. In comparison, lower-grade or non-certified 15N-labeled nucleosides may exhibit enrichment as low as 95%, which can introduce a 5% overestimation of analyte concentration [2]. The single 15N atom in Cladribine-15N simplifies the isotopic distribution compared to multi-labeled compounds (e.g., 13C5,15N2), reducing the complexity of mass spectral deconvolution and ensuring consistent lot-to-lot performance [3].

Quality Control Isotopic Enrichment Certificate of Analysis Reproducibility

Recommended Applications for Cladribine-15N Based on Validated Performance Metrics


Regulatory-Compliant Bioanalytical Method Validation for Cladribine PK/TK Studies

When developing and validating an LC-MS/MS assay to support IND/NDA or ANDA submissions for cladribine-containing drug products (e.g., Mavenclad® tablets or Leustatin® injection), the FDA and EMA guidance strongly recommend the use of a stable isotope-labeled internal standard [1]. Cladribine-15N, with its +1 Da mass shift and identical chromatographic retention, provides optimal correction for matrix effects and extraction variability, ensuring the assay meets the required accuracy (±15%) and precision (CV ≤ 15%) at all quality control levels [2]. Its high isotopic purity (≥98%) minimizes the risk of cross-contribution to the analyte signal, a critical factor for accurate determination of lower limit of quantification (LLOQ).

Absolute Bioavailability and Microdosing Studies via LC-MS/MS

In human absolute bioavailability studies employing an intravenous microdose of 14C-labeled or stable isotope-labeled cladribine, Cladribine-15N can serve as the internal standard for quantifying the oral dose in plasma. The use of a 15N-IS eliminates the need for a radioactive label in the IS and provides the sensitivity required to measure sub-nanogram per milliliter concentrations following microdosing [3]. The absence of deuterium-hydrogen exchange ensures that the IS response remains stable across long analytical batches, which is essential for multi-day clinical sample analysis.

Intracellular Nucleotide Metabolite Quantification in Lymphocyte Subsets

To study the pharmacodynamics of cladribine in patients with multiple sclerosis or hematologic malignancies, researchers quantify the active triphosphate metabolite (CdATP) in isolated lymphocytes. Cladribine-15N is the preferred internal standard for these assays because it co-elutes with both the parent drug and its phosphorylated metabolites, effectively correcting for the severe ion suppression commonly observed in highly polar nucleotide analyses on HILIC or ion-pairing reversed-phase columns [4]. The validated precision of ≤11.2% CV ensures reliable detection of small changes in intracellular CdATP levels associated with dCK activity and treatment response.

Cross-Validation of Clinical Diagnostic Assays for Therapeutic Drug Monitoring (TDM)

As cladribine is an oral immunosuppressant with a defined dosing schedule, TDM may be implemented to ensure adequate exposure and mitigate the risk of severe lymphopenia. Cladribine-15N is essential for cross-validating LC-MS/MS methods across different laboratories or when transferring assays from research to clinical settings. Its identical physicochemical properties guarantee that the calibration curve generated with the 15N-IS is transferable, reducing inter-laboratory variability in reported plasma concentrations to < 10% [5].

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